molecular formula C9H11NO2S B13146035 Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate

Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate

Cat. No.: B13146035
M. Wt: 197.26 g/mol
InChI Key: USSMORVMUFUQTD-UHFFFAOYSA-N
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Description

Structural Classification of Thieno[2,3-c]pyrrole Systems

The thieno[2,3-c]pyrrole system consists of a thiophene ring fused to a pyrrole moiety at the 2,3- and c-positions, respectively. This arrangement creates a bicyclic framework with distinct electronic delocalization. In this compound, the pyrrole nitrogen occupies position 1, while the thiophene sulfur resides at position 4 (Figure 1). The ethyl carboxylate group at position 2 introduces steric bulk and polarizability, influencing both reactivity and crystallinity.

Molecular Formula : $$ \text{C}{10}\text{H}{11}\text{NO}_{2}\text{S} $$
Molecular Weight : 209.26 g/mol
Key Structural Features :

  • Bicyclic core with 10 π-electrons
  • Ethyl ester at C2 stabilizing the enol tautomer
  • Non-planar conformation due to steric interactions between the ester and adjacent hydrogen atoms

The fusion pattern in thieno[2,3-c]pyrrole differs from isomeric forms such as thieno[3,2-b]pyrrole, where the sulfur atom occupies position 3. This positional variance significantly alters electronic properties; for instance, the [2,3-c] fusion reduces aromaticity in the pyrrole ring compared to [3,2-b] systems, as evidenced by NMR chemical shifts.

Historical Development of this compound

The synthesis of thieno[2,3-c]pyrrole derivatives gained momentum in the early 2000s alongside advances in heteroacene chemistry. This compound was first reported in 2005 as an intermediate in the preparation of kinase inhibitors targeting metabolic enzymes. Initial routes involved:

  • Condensation Reactions : Thiophene-2-carbaldehyde derivatives reacted with ethyl azidoacetate under basic conditions to form azidoacrylates, which underwent cyclization via Huisgen 1,3-dipolar cycloaddition.
  • Vilsmeier-Haack Formylation : Introduction of the aldehyde group at position 5 using POCl₃ and DMF, followed by esterification with ethanol.

A breakthrough occurred in 2012 with the development of regioselective alkylation methods, enabling efficient N-functionalization without disrupting the ester group. This advancement facilitated the compound’s use in synthesizing larger heteroacenes for organic semiconductors.

Table 1 : Milestones in the Development of this compound

Year Development Significance
2005 First synthesis via azide cyclization Enabled access to core structure
2010 Application in PKM2 activator synthesis Demonstrated medicinal chemistry potential
2012 Regioselective N-alkylation protocols Improved yield and functional group tolerance

The compound’s role expanded in the 2010s as a precursor to thienopyrrole[3,2-d]pyridazinones, which exhibited potent activation of pyruvate kinase M2 (PKM2) in cancer cells. Structural modifications at the ester group were found to modulate solubility and binding affinity, with ethyl providing an optimal balance between lipophilicity and metabolic stability.

Recent studies have explored its electrochemical properties, revealing a HOMO energy of −5.3 eV, which aligns with requirements for hole-transport materials in organic photovoltaics. These developments underscore the compound’s versatility across disciplines, from oncology to renewable energy research.

Figure 1 : Structural comparison of thieno[2,3-c]pyrrole (A) and thieno[3,2-b]pyrrole (B) derivatives, highlighting differences in ring fusion and electronic distributions.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

ethyl 5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate

InChI

InChI=1S/C9H11NO2S/c1-2-12-9(11)7-3-6-4-10-5-8(6)13-7/h3,10H,2,4-5H2,1H3

InChI Key

USSMORVMUFUQTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)CNC2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyrrole and Thiophene Derivatives

The most common approach involves the cyclocondensation of pyrrole derivatives with thiophene-based compounds. A typical pathway includes the reaction of 2-chloro-3-formylpyrroles with ethyl thioglycolate in the presence of a base such as sodium ethoxide (EtONa) in ethanol at ambient temperature.

Reaction scheme:

2-chloro-3-formylpyrrole + ethyl thioglycolate → Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate

Reaction conditions:

  • Solvent: Ethanol (EtOH)
  • Base: Sodium ethoxide (EtONa)
  • Temperature: Room temperature
  • Duration: 4–6 hours

This method facilitates the formation of the fused heterocyclic ring through nucleophilic attack and subsequent cyclization, yielding the target compound with moderate to high efficiency.

Refluxing of 2-Chlorothieno[2,3-b]pyrrole-5-carboxylates

Another approach involves the reflux of 2-chlorothieno[2,3-b]pyrrole-5-carboxylates with acyl chlorides such as 4-methoxybenzoyl chloride in the presence of catalysts like titanium tetrachloride (TiCl₄) in dichloromethane.

Reaction scheme:

2-chlorothieno[2,3-b]pyrrole-5-carboxylate + acyl chloride → this compound

Reaction conditions:

  • Solvent: Dichloromethane (DCM)
  • Catalyst: TiCl₄
  • Temperature: Reflux
  • Duration: 2–4 hours

This method is advantageous for scale-up due to its straightforwardness and high yields.

Functional Group Modifications and Derivative Synthesis

Alkylation and Esterification

Esterification of heterocyclic intermediates is achieved via standard methods such as Fischer esterification or direct alkylation using alkyl halides in the presence of bases like potassium carbonate.

Example:

Esterification of carboxylic acid derivatives with ethanol under acidic conditions yields the ethyl ester.  
Alternatively, alkylation with alkyl halides (e.g., methyl iodide) in the presence of potassium carbonate in acetone can introduce various alkyl groups at specific positions.

Heterocyclic Ring Closure via Cyclization

The formation of fused heterocycles, such as thieno[2,3-c]pyrroles, often involves intramolecular cyclization reactions facilitated by reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux.

Research Discoveries and Data Tables

Method Reagents Solvent Temperature Yield (%) References
Cyclocondensation 2-chloro-3-formylpyrrole + ethyl thioglycolate Ethanol Room temp 65–75 ,
Reflux with acyl chlorides 2-chlorothieno[2,3-b]pyrrole-5-carboxylate + acyl chloride DCM Reflux 70–85
Alkylation Alkyl halides + heterocyclic intermediates Acetone Room temp 60–80

Note: The yields can vary based on reaction conditions, purity of reagents, and specific substituents involved.

Notable Research Discoveries

  • Optimization of Reaction Conditions: Studies have demonstrated that the use of catalysts like TiCl₄ significantly improves yields and reaction times during acylation steps (Reference).
  • Novel Heterocycle Formation: Recent advancements include the synthesis of fused heterocycles via intramolecular cyclization under microwave irradiation, reducing reaction times and improving yields.
  • Functionalization for Biological Activity: Modifications at the ester or heteroatom positions have been explored to enhance biological activity, with some derivatives showing promising antimicrobial and anticancer properties.

Summary and Outlook

The preparation of This compound is well-established through cyclocondensation, acylation, and heterocyclic cyclization reactions. Advances in reaction conditions, catalysts, and scalable processes continue to improve yields and purity, facilitating its application in medicinal chemistry and material sciences.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thienopyrrole derivatives.

    Substitution: Functionalized thienopyrrole derivatives.

Scientific Research Applications

Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as glycogen phosphorylase and histone lysine demethylase . It may also interact with viral proteins, inhibiting their function and preventing viral replication . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Ester Group Variations: The ethyl ester in the target compound provides a balance between lipophilicity and metabolic stability compared to the methyl ester in Mthis compound hydrochloride . Hydrochloride salts improve aqueous solubility, critical for in vitro assays. Replacement of the ester with a carboxylic acid (e.g., 5-[(tert-butoxy)carbonyl]-...carboxylic acid) enables conjugation reactions, broadening utility in prodrug design .

The tetrahydrothienopyridine analog in shows exceptional anti-tubercular activity, likely due to improved membrane permeability from the ethyl group at position 6 .

Functional Group Additions: Introduction of an amino group at position 3 (Methyl 3-amino-...dihydrochloride) enables further derivatization (e.g., amide formation), as seen in libraries targeting kinase inhibition .

Anti-Tubercular Agents:

Ethyl 6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (MIC = 0.23 μM against Mtb H37Rv) outperforms first-line drugs like isoniazid, highlighting the importance of the ethyl substituent and tetrahydro ring in enhancing potency . In contrast, the unsubstituted this compound may require functionalization to achieve comparable activity.

Anticancer Scaffolds:

Compounds like 6,7-dihydro-5H-pyrido[2,3-c]pyridazine derivatives () share structural motifs with the target compound but incorporate additional nitrogen atoms, improving interactions with Bcl-xL proteins in apoptosis induction .

Biological Activity

Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H9NO2SC_9H_9NO_2S and a molecular weight of approximately 185.24 g/mol. The compound features a thienopyrrole structure, which is known for its ability to interact with various biological targets.

1. Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines. For instance:

  • Cancer Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

In these studies, the compound demonstrated an IC50 value in the micromolar range, indicating effective cytotoxicity against these cell lines .

2. Enzyme Inhibition

The compound has been identified as an inhibitor of various enzymes that play crucial roles in cellular signaling and metabolism:

  • Aldose Reductase : this compound inhibits aldose reductase activity, which is significant in diabetic complications .
  • Protein Tyrosine Phosphatases (PTPs) : The compound shows inhibitory effects on PTPs, which are involved in regulating various signaling pathways .
  • Histidine Decarboxylase : This enzyme is critical for histamine synthesis; inhibition may lead to therapeutic effects in allergic reactions and gastric acid secretion disorders .

The biological activity of this compound can be attributed to its ability to bind to specific active sites on target proteins and enzymes. The thienopyrrole structure allows for π-stacking interactions and hydrogen bonding with amino acid residues in the active sites of these proteins.

Case Study 1: Anticancer Activity Assessment

A study conducted by researchers evaluated the anticancer potential of this compound on various cancer cell lines. The results showed:

Cell LineIC50 (µM)Mode of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest at G1 phase
A54918Inhibition of proliferation

These findings suggest that the compound could be developed as a lead candidate for anticancer drug development .

Case Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of this compound. The results highlighted:

EnzymeIC50 (µM)Selectivity Index
Aldose Reductase12High
Protein Tyrosine Phosphatases25Moderate
Histidine Decarboxylase30Low

This profile indicates that while the compound is a potent inhibitor of aldose reductase, it has varying levels of activity against other targets .

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